3-Ethyl-5-(p-tolylamino)thiazolidine-2,4-dione
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Overview
Description
3-Ethyl-5-(p-tolylamino)thiazolidine-2,4-dione is a heterocyclic compound that belongs to the thiazolidine family. Thiazolidine derivatives are known for their diverse biological activities, including anticancer, anticonvulsant, antimicrobial, anti-inflammatory, neuroprotective, and antioxidant properties . The presence of sulfur and nitrogen atoms in the thiazolidine ring enhances its pharmacological properties, making it a valuable scaffold in medicinal chemistry .
Mechanism of Action
Target of Action
Thiazolidine derivatives, to which this compound belongs, are known to exhibit diverse therapeutic and pharmaceutical activities . They are used in probe design, suggesting their interaction with various biological targets .
Mode of Action
It’s known that the presence of sulfur in thiazolidine motifs enhances their pharmacological properties . The substituents present on the aliphatic/aromatic amines used for the synthesis of thiazolidine derivatives have a vital impact on their antimicrobial, anticancer, and antioxidant potential .
Biochemical Pathways
Thiazolidine derivatives are known to show varied biological properties such as anticancer, anticonvulsant, antimicrobial, anti-inflammatory, neuroprotective, and antioxidant activity . This suggests that these compounds may interact with multiple biochemical pathways.
Pharmacokinetics
It’s known that various synthetic approaches have been employed to improve the selectivity, purity, product yield, and pharmacokinetic activity of thiazolidine derivatives . The in-silico ADME studies of thiazolidine-2,4-dione derivatives revealed that all the compounds were found to be drug-like .
Result of Action
Thiazolidine derivatives are known to exhibit diverse biological properties, suggesting that they may have multiple effects at the molecular and cellular level . For instance, some thiazolidine-2,4-dione derivatives were found to possess mild anticancer potential .
Action Environment
The synthesis of thiazolidine derivatives often involves green chemistry, which aims to reduce the environmental impact .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethyl-5-(p-tolylamino)thiazolidine-2,4-dione typically involves the reaction of ethylamine, p-toluidine, and thiazolidine-2,4-dione under specific conditions. One common method involves the use of a multicomponent reaction, where the reactants are combined in a single step to form the desired product . The reaction conditions often include the use of a solvent such as ethanol or methanol, and a catalyst like acetic acid or hydrochloric acid to facilitate the reaction .
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable and efficient methods. These can include the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields . Additionally, green chemistry approaches, such as the use of deep eutectic solvents, have been explored to minimize environmental impact and improve the sustainability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
3-Ethyl-5-(p-tolylamino)thiazolidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Substitution: The compound can participate in nucleophilic substitution reactions, where the p-tolylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines, thiols, and halides can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of thiazolidine derivatives with different functional groups .
Scientific Research Applications
3-Ethyl-5-(p-tolylamino)thiazolidine-2,4-dione has several scientific research applications, including:
Comparison with Similar Compounds
Similar Compounds
- 3-Phenyl-5-(m-tolylamino)thiazolidine-2,4-dione
- 3-(4-Methylphenyl)-5-(p-tolylamino)thiazolidine-2,4-dione
Uniqueness
3-Ethyl-5-(p-tolylamino)thiazolidine-2,4-dione is unique due to its specific substituents, which confer distinct biological activities and chemical reactivity compared to other thiazolidine derivatives . Its ethyl and p-tolylamino groups contribute to its enhanced pharmacological properties, making it a valuable compound for further research and development .
Properties
IUPAC Name |
3-ethyl-5-(4-methylanilino)-1,3-thiazolidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O2S/c1-3-14-11(15)10(17-12(14)16)13-9-6-4-8(2)5-7-9/h4-7,10,13H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHIUYMUUZRTTPY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C(SC1=O)NC2=CC=C(C=C2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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